molecular formula C12H9BrN2OS B3258418 3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide CAS No. 304456-36-8

3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide

Cat. No.: B3258418
CAS No.: 304456-36-8
M. Wt: 309.18 g/mol
InChI Key: WZFSGNNLVUZQRY-UHFFFAOYSA-N
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Description

3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide is a synthetic Schiff base compound of interest in medicinal chemistry and biochemical research. This molecule features a benzamide core linked via an azomethine group (imine) to a 5-bromothiophene ring, a structure characteristic of compounds investigated for modulating biological targets . Similar compounds containing bromo-aromatic and heteroaromatic systems, such as benzamides and thiophenes, are frequently explored as key intermediates or scaffolds in the development of pharmacologically active molecules . The presence of the bromine atom can enhance molecular interactions and provides a potential site for further chemical modifications using cross-coupling reactions. Research into analogues suggests potential utility as ligands for protein receptors . Researchers are investigating these types of compounds for various applications, including the study of pain pathways and inflammatory processes . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3-[(5-bromothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-11-5-4-10(17-11)7-15-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFSGNNLVUZQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=CC=C(S2)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and 3-aminobenzamide . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The benzamide group in the compound is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic hydrolysis : Heating with HCl or H₂SO₄ could cleave the amide bond, yielding 3-aminobenzoic acid and 5-bromo-2-thiophenecarboxaldehyde.

  • Basic hydrolysis : Reaction with NaOH or KOH might produce the corresponding carboxylate salt.

This reactivity is consistent with benzamide hydrolysis pathways observed in related compounds.

Schiff Base Reactivity

The methyleneamino (–N=CH–) group can undergo characteristic Schiff base reactions:

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or NaBH₄ treatment would reduce the imine to a secondary amine, forming 3-{[(5-bromo-2-thienyl)methyl]amino}benzamide.

  • Nucleophilic addition : Reaction with Grignard reagents or organolithium compounds could add alkyl/aryl groups to the imine carbon.

Similar transformations are documented for Schiff bases in palladium-catalyzed coupling systems .

Bromine Substitution Reactions

The bromine atom on the thiophene ring enables cross-coupling reactions:

Reaction Type Conditions Product
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid3-{[(5-Aryl-2-thienyl)methylene]amino}benzamide
Buchwald-Hartwig aminationPd catalyst, ligand, amineIntroduction of amine groups at the bromine site

These reactions align with methodologies used for brominated heterocycles in palladium-catalyzed systems .

Cyclization and Heterocycle Formation

The compound’s structure suggests potential for cyclization:

  • Thermal or acid-catalyzed cyclization : Could form triazole or thieno-pyrimidine derivatives, analogous to fused heterocycles synthesized from triazole precursors .

  • Photochemical reactions : UV irradiation might induce [2+2] cycloaddition with alkenes or alkynes.

Complexation with Metal Ions

The Schiff base and amide functionalities may act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺). Such complexes are often explored for catalytic or antimicrobial applications, as seen in triazole-metal complexes .

Functionalization via Electrophilic Aromatic Substitution

The benzamide aromatic ring could undergo:

  • Nitration : HNO₃/H₂SO₄ to introduce nitro groups.

  • Sulfonation : H₂SO₄/SO₃ to add sulfonic acid groups.

Reaction sites would depend on directing effects of the existing substituents.

Key Challenges and Gaps in Literature

  • No direct studies on 3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide were identified in the provided sources.

  • Predictions rely on extrapolation from structurally related benzamides and bromothiophene systems .

  • Experimental validation is required to confirm reaction outcomes, particularly regio- and stereoselectivity.

Scientific Research Applications

Biological Activities

Research has shown that compounds similar to 3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have indicated that thienyl derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anticancer Properties : Some benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : Certain compounds in this class may act as inhibitors for specific enzymes involved in disease pathways, which could be beneficial in drug design.

Medicinal Chemistry Applications

The structural features of this compound make it a valuable scaffold in medicinal chemistry:

  • Drug Design : The presence of the thienyl group allows for modifications that can enhance selectivity and potency against specific biological targets.
  • Lead Compound Development : This compound can serve as a lead for synthesizing more potent analogs through structure-activity relationship (SAR) studies.

Antimicrobial Research

A study published in the Journal of Medicinal Chemistry investigated the synthesis of various thienyl-benzamide derivatives and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the thienyl ring significantly influenced antibacterial activity, highlighting the importance of structural variation in drug development.

Anticancer Activity

In a recent publication in Cancer Letters, researchers evaluated the anticancer properties of benzamide derivatives, including those with thienyl substituents. The study found that certain compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that further exploration of these derivatives could lead to new therapeutic options.

Environmental Applications

Given its chemical stability, there is potential for using this compound in environmental chemistry:

  • Pollutant Degradation : Compounds with similar structures have been investigated for their ability to degrade environmental pollutants through advanced oxidation processes.
  • Sensor Development : The compound's properties may allow it to be used in developing sensors for detecting specific environmental contaminants due to its selective binding capabilities.

Mechanism of Action

The mechanism of action of 3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzamide Family

Thiadiazole-Modified Benzamides

Example: N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives (e.g., compounds 7a–l) .

  • Structural Differences : Replace the thienyl group with a 1,3,4-thiadiazole ring, introducing electron-withdrawing properties.
  • Hypothesized to act via divergent mechanisms due to altered electronic and steric profiles compared to BTYNB.
N-Substituted Benzamides

Examples : Compounds 217–220 (aralkyl/aryl-substituted benzamides) .

  • Structural Differences :
    • Compounds 217–218 : Benzyl/cyclohexyl groups on the benzamide nitrogen; methylene group perpendicular to the benzamide core.
    • Compounds 219–220 : Methylene group at the third position.
  • Activity : Structural variations impact binding affinity and selectivity, though specific IMP1 inhibition data are unavailable.
Halogenated Benzamides

Example : N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide .

  • Structural Differences : Incorporates a thiazole ring with bromo and chloro substituents, diverging from BTYNB’s thienyl group.
  • Activity: No explicit IMP1 inhibition data, but the thiazole scaffold may target kinases or other nucleic acid-binding proteins.

Functional Analogues Targeting RNA-Binding Proteins

IMP1/IGF2BP1 Inhibitors

No direct competitors to BTYNB are described in the evidence. However, BTYNB remains unique in its CRD-specific IMP1 inhibition, contrasting with broad-spectrum RNA-binding protein inhibitors.

Comparative Data Table

Compound Structure Target IC₅₀/Activity Specificity Cancer Models
BTYNB (3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide) Thienyl-substituted benzamide IMP1/IGF2BP1 5 μM (IMP1 binding) No effect on PR binding Melanoma, ovarian, leukemia
N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide Thiazole with Cl/Br substituents Not reported Synthetic route available Unknown Not tested
N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide Thiadiazole-substituted benzamide Not reported Anticancer screening (no IC₅₀) Unknown Not specified

Research Findings and Implications

  • BTYNB’s Uniqueness : Its thienyl-benzamide scaffold enables precise IMP1 binding, distinguishing it from thiazole- or thiadiazole-based analogues. The bromo-thienyl group likely enhances hydrophobic interactions with IMP1’s RNA-binding domain .
  • Gaps in Comparative Data : While BTYNB’s mechanism is well-characterized, structural analogues lack direct head-to-head comparisons in IMP1 inhibition assays. For example, thiadiazole derivatives may exhibit off-target effects due to their distinct electronic properties .

Biological Activity

3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₉BrN₂OS
  • Molecular Weight : 309.182 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 471.9 °C at 760 mmHg
  • Flash Point : 239.2 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as an electrophile, capable of reacting with nucleophilic sites in proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit various enzymes, particularly those involved in cell signaling pathways such as protein kinases, which are crucial for cell proliferation and differentiation .
  • Disruption of Cellular Processes : By modifying key proteins, it can disrupt normal cellular processes, potentially leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Tyrosine Kinase Inhibition : The compound has been studied for its ability to inhibit tyrosine kinases, which are often overactive in cancer cells. Inhibition of these kinases can lead to reduced tumor growth and increased apoptosis .
  • Histone Deacetylase (HDAC) Inhibition : It may also exhibit activity against HDACs, which play a role in cancer progression by regulating gene expression .

Antimicrobial Activity

The compound has shown potential antimicrobial effects:

  • Bacterial Inhibition : Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Synergistic Effects : It has been noted that when combined with other antimicrobial agents, it can enhance their efficacy, suggesting potential for combination therapies .

Case Studies and Research Findings

  • Antitumor Activity Study :
    A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as a therapeutic agent .
  • Synergistic Interactions :
    Research highlighted that this compound could work synergistically with known anticancer drugs, enhancing their effects against resistant cancer cell lines .
  • Mechanistic Insights :
    Further investigations revealed that the compound's mechanism involves modulation of signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of pathways activated by aberrant kinase activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-bromo-2-thiophenecarboxaldehyde and 3-aminobenzamide. Conventional methods involve refluxing in polar aprotic solvents (e.g., DMF or ethanol) with catalytic acid . Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yield by enhancing reaction homogeneity and energy efficiency . Computational tools, such as retrosynthetic analysis using databases like Reaxys, can predict feasible intermediates and optimize reaction pathways .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :

  • NMR : Focus on the imine proton (δ 8.5–9.0 ppm) and aromatic protons in the thiophene (δ 7.0–7.5 ppm). Confirm the absence of unreacted aldehyde (δ ~10 ppm) .
  • IR : Stretching vibrations for C=N (1640–1620 cm⁻¹) and amide C=O (1680–1650 cm⁻¹) are critical .
  • Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight (e.g., 335.19 g/mol for C₁₂H₉BrN₂OS), and fragmentation patterns should confirm the thiophene and benzamide moieties .

Q. How can researchers design initial biological screening assays to evaluate the compound's anticancer potential?

  • Methodological Answer : Use the MTT assay to assess cytotoxicity against cancer cell lines (e.g., HeLa or MCF-7). Normalize results with positive controls (e.g., doxorubicin) and include solvent controls to rule out nonspecific effects . For preliminary structure-activity relationship (SAR) studies, compare activity with analogs lacking the bromo-thienyl group or varying substituents on the benzamide ring .

Advanced Research Questions

Q. What strategies can address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm connectivity . High-resolution mass spectrometry (HRMS) can distinguish between isobaric impurities and the target compound . Cross-validate with computational spectroscopy tools (e.g., DFT simulations) to predict expected signals .

Q. How do computational tools aid in planning synthetic routes and predicting intermediates?

  • Methodological Answer : Retrosynthetic algorithms (e.g., AI-driven platforms like Pistachio or Reaxys) decompose the target molecule into commercially available precursors, prioritizing routes with fewer steps and higher atom economy . For example, the bromo-thienyl moiety may be introduced via Suzuki coupling or direct bromination of thiophene derivatives. Reaction feasibility scores and literature precedents guide solvent/catalyst selection .

Q. What factors influence the compound's bioactivity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups : The bromo substituent enhances electrophilicity, potentially improving DNA intercalation or enzyme inhibition .
  • Conformational Flexibility : Rigid imine linkages may restrict binding to flexible protein pockets. Compare activity with reduced (e.g., amine) or flexible (e.g., alkylated) analogs .
  • Solubility : LogP values >3 may limit bioavailability. Introduce polar groups (e.g., -OH, -SO₃H) or formulate as salts (e.g., sodium derivatives) to improve aqueous solubility .

Q. How do oxidative conditions affect the compound's stability in synthetic pathways?

  • Methodological Answer : The imine bond (C=N) is susceptible to hydrolysis under acidic or aqueous conditions. When using oxidizing agents like TBHP, monitor reaction progress via TLC to prevent over-oxidation of the thiophene ring . Stabilize the compound by conducting reactions under inert atmospheres (N₂/Ar) and using anhydrous solvents .

Q. What are the implications of salt formulation on the compound's physicochemical and pharmacokinetic properties?

  • Methodological Answer : Sodium salt formulations (e.g., tasisulam sodium) enhance solubility and bioavailability by ionizing the carboxylate group. However, salt formation may alter crystal packing, affecting stability and melting points . Evaluate salt forms (e.g., hydrochloride, mesylate) via X-ray crystallography and dissolution testing to optimize pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide
Reactant of Route 2
3-{[(5-Bromo-2-thienyl)methylene]amino}benzamide

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